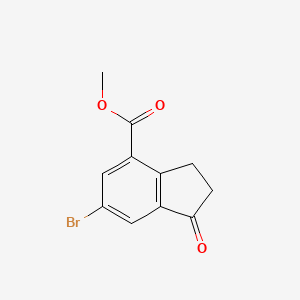![molecular formula C9H5F3O2 B8075797 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8075797.png)
5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)bicyclo[420]octa-1,3,5-trien-7-one is a complex organic compound characterized by its bicyclic structure and the presence of a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the trifluoromethoxy group. Common synthetic routes include:
Bicyclic Core Formation: This can be achieved through intramolecular cyclization reactions, often using transition metal catalysts to facilitate the formation of the bicyclic structure.
Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced using trifluoromethylation reagents, such as trifluoromethylating agents or trifluoromethoxylation reagents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, ethers, and esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Industry: It is utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The trifluoromethoxy group enhances the compound's binding affinity and selectivity.
Molecular Targets and Pathways Involved:
Kinase Inhibition: Targets specific kinases involved in cell signaling pathways.
Antiviral Activity: Interferes with viral replication processes.
Comparison with Similar Compounds
5-(Trifluoromethoxy)isatin: Used in the preparation of oxindole derivatives and isatin thiosemicarbazones.
(Trifluoromethoxy)benzene: A simpler compound with applications in organic synthesis and material science.
Uniqueness: 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one stands out due to its complex bicyclic structure and the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties compared to simpler trifluoromethoxy compounds.
This comprehensive overview highlights the significance of 5-(Trifluoromethoxy)bicyclo[420]octa-1,3,5-trien-7-one in various scientific fields and its potential for future applications
Properties
IUPAC Name |
5-(trifluoromethoxy)bicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)14-7-3-1-2-5-4-6(13)8(5)7/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYJQJJCWRUPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C1=O)C(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methylene]-5-oxo-3-pyrazolidinylidene]-, methyl ester](/img/structure/B8075719.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)
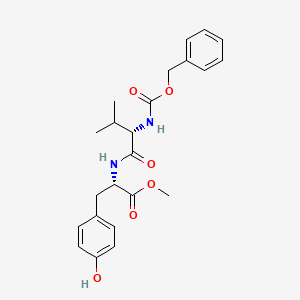
![2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione](/img/structure/B8075755.png)
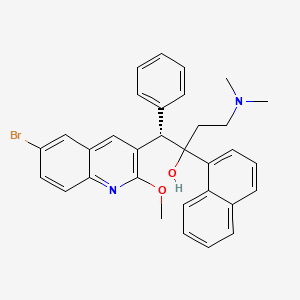
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)
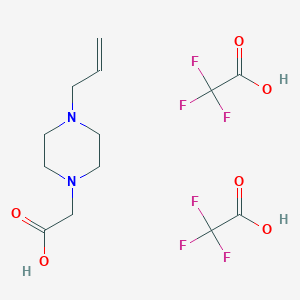
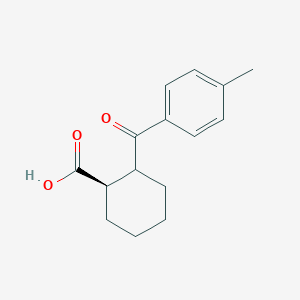

![Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate](/img/structure/B8075804.png)
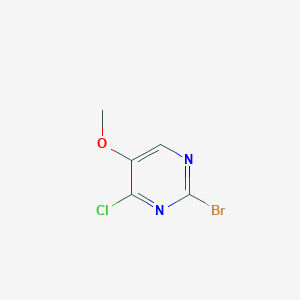
![1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B8075812.png)
